

Preparation of Nitropentamethylbenzene from Pentamethylbenzene: Application Notes and Protocols

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Compound of Interest

Compound Name: **Pentamethylbenzene**

Cat. No.: **B147382**

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This document provides detailed application notes and experimental protocols for the synthesis of **nitropentamethylbenzene** from **pentamethylbenzene**. The following sections outline the reaction, present key data in a structured format, provide a step-by-step experimental procedure, and illustrate the workflow with a diagram.

Introduction

The nitration of **pentamethylbenzene** is a crucial reaction for the introduction of a nitro group onto this highly alkylated aromatic ring. The product, **nitropentamethylbenzene** (1,2,3,4,5-pentamethyl-6-nitrobenzene), serves as a valuable intermediate in the synthesis of various fine chemicals and pharmacologically active molecules. The electron-donating nature of the five methyl groups activates the benzene ring towards electrophilic aromatic substitution. However, this high reactivity also presents a challenge, as the reaction can be prone to side-chain nitration and the formation of polysubstituted byproducts. Therefore, careful control of reaction conditions is essential to achieve selective mononitration.

This protocol describes a common and effective method for the nitration of **pentamethylbenzene** using a mixture of nitric acid and sulfuric acid, a standard nitrating agent.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the product.

Compound	CAS Number	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)
Pentamethylbenzene	700-12-9	C ₁₁ H ₁₆	148.25	53-55
Nitropentamethylbenzene	13171-59-0	C ₁₁ H ₁₅ NO ₂	193.24	158-160

Note: The yield of the reaction is highly dependent on the precise control of the experimental conditions.

Experimental Protocol

This protocol details the procedure for the laboratory-scale synthesis of **nitropentamethylbenzene**.

Materials and Reagents:

- **Pentamethylbenzene**
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Dichloromethane
- Anhydrous Magnesium Sulfate
- Ethanol
- Ice

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beaker
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Melting point apparatus
- NMR spectrometer

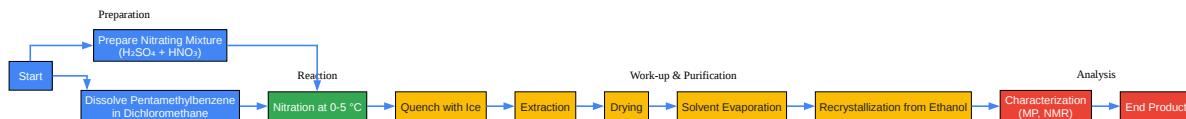
Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of **pentamethylbenzene** in 20 mL of dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.
- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5 mL of concentrated sulfuric acid to 3 mL of concentrated nitric acid. This should be done in an ice bath to dissipate the heat generated.
- Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of **pentamethylbenzene** over a period of 30 minutes. It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition to minimize the formation of byproducts.

- Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
- Purification: The crude product is a solid. Recrystallize the crude nitropentamethylbenzene from ethanol to obtain a purified crystalline product.
- Characterization: Determine the melting point of the purified product and characterize it using ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of nitropentamethylbenzene.



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Experimental workflow for **nitropentamethylbenzene** synthesis.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be performed in a well-ventilated fume hood.

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